molecular formula C15H6N2OS B12539180 Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- CAS No. 143034-08-6

Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-

Cat. No.: B12539180
CAS No.: 143034-08-6
M. Wt: 262.29 g/mol
InChI Key: MEBHSVCHNYJFRZ-UHFFFAOYSA-N
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Description

Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphtho[2,3-b]thiophene core with a 4-oxo substituent and a propanedinitrile group. Its molecular structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydroxy or amino-substituted compounds.

Scientific Research Applications

Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.

Properties

CAS No.

143034-08-6

Molecular Formula

C15H6N2OS

Molecular Weight

262.29 g/mol

IUPAC Name

2-(4-oxobenzo[f][1]benzothiol-9-ylidene)propanedinitrile

InChI

InChI=1S/C15H6N2OS/c16-7-9(8-17)13-10-3-1-2-4-11(10)14(18)12-5-6-19-15(12)13/h1-6H

InChI Key

MEBHSVCHNYJFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=O)C=CS3

Origin of Product

United States

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